omega-Conotoxin gvia

Description

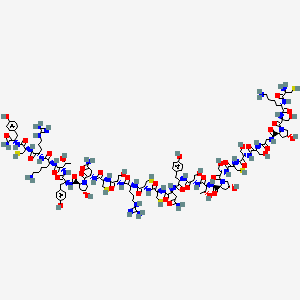

Omega-Conotoxin GVIA (ω-CTx GVIA) is a 27-amino acid peptide neurotoxin derived from the venom of the marine cone snail Conus geographus. It selectively inhibits N-type voltage-gated calcium channels (Cav2.2), which are critical for neurotransmitter release in presynaptic terminals . Key structural features include three disulfide bonds stabilizing a compact fold, with the hydroxyl group of Tyr13 identified as essential for binding and activity . Studies demonstrate its irreversible blockade of Cav2.2 channels, making it a foundational tool for studying synaptic transmission and pain pathways .

Propriétés

Numéro CAS |

92078-76-7 |

|---|---|

Formule moléculaire |

C120H188N38O43S6 |

Poids moléculaire |

3043.4 g/mol |

Nom IUPAC |

(2S)-N-[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-4-amino-1-[(2S,4R)-2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]-4-hydroxypyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,4R)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]butanediamide |

InChI |

InChI=1S/C120H188N38O43S6/c1-53(165)91(114(197)138-66(10-4-6-26-122)95(178)136-68(12-8-28-132-120(129)130)98(181)149-81(49-204)107(190)139-69(93(126)176)29-55-13-19-58(167)20-14-55)154-101(184)71(31-57-17-23-60(169)24-18-57)142-112(195)86-33-62(171)39-157(86)116(199)73(36-89(125)174)143-108(191)82(50-205)151-104(187)75(42-160)144-96(179)67(11-7-27-131-119(127)128)137-106(189)80(48-203)153-110(193)84(52-207)150-100(183)72(35-88(124)173)141-99(182)70(30-56-15-21-59(168)22-16-56)140-103(186)77(44-162)146-115(198)92(54(2)166)155-113(196)87-34-63(172)40-158(87)118(201)79(46-164)148-109(192)83(51-206)152-105(188)76(43-161)145-102(185)74(41-159)134-90(175)37-133-111(194)85-32-61(170)38-156(85)117(200)78(45-163)147-97(180)65(9-3-5-25-121)135-94(177)64(123)47-202/h13-24,53-54,61-87,91-92,159-172,202-207H,3-12,25-52,121-123H2,1-2H3,(H2,124,173)(H2,125,174)(H2,126,176)(H,133,194)(H,134,175)(H,135,177)(H,136,178)(H,137,189)(H,138,197)(H,139,190)(H,140,186)(H,141,182)(H,142,195)(H,143,191)(H,144,179)(H,145,185)(H,146,198)(H,147,180)(H,148,192)(H,149,181)(H,150,183)(H,151,187)(H,152,188)(H,153,193)(H,154,184)(H,155,196)(H4,127,128,131)(H4,129,130,132)/t53-,54-,61-,62-,63-,64+,65+,66+,67+,68+,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,79+,80+,81+,82+,83+,84+,85+,86+,87+,91+,92+/m1/s1 |

Clé InChI |

XJKFZICVAPPHCK-NZPQQUJLSA-N |

SMILES |

CC(C(C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)N2CC(CC2C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CS)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)N)O)NC(=O)C5CC(CN5C(=O)C(CO)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CO)NC(=O)CNC(=O)C6CC(CN6C(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CS)N)O)O)O |

SMILES isomérique |

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N)O)NC(=O)[C@@H]5C[C@H](CN5C(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@@H]6C[C@H](CN6C(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)N)O)O)O |

SMILES canonique |

CC(C(C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)N2CC(CC2C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CS)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)N)O)NC(=O)C5CC(CN5C(=O)C(CO)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CO)NC(=O)CNC(=O)C6CC(CN6C(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CS)N)O)O)O |

Autres numéros CAS |

92078-76-7 |

Séquence |

CKSXGSSCSXTSYNCCRSCNXYTKRCY |

Synonymes |

Conus geographus Toxin Conus geographus Toxin GVIA geographus Toxin, Conus geographus toxin, omega-Conus GVIA, omega-CgTX GVIA, omega-Conotoxin omega CgTX omega CgTX GVIA omega Conotoxin GVIA omega Conus geographus toxin omega-CgTX omega-CgTX GVIA omega-Conotoxin GVIA omega-Conus geographus toxin Toxin, Conus geographus toxin, omega-Conus geographus |

Origine du produit |

United States |

Méthodes De Préparation

Stepwise Assembly of the Linear Peptide Chain

The total synthesis of this compound was first achieved through solid-phase peptide synthesis (SPPS) using tert-butoxycarbonyl (Boc) chemistry. The linear peptide chain was assembled on a methylbenzhydrylamine resin, with sequential coupling of protected amino acids. Critical to this process was the incorporation of three disulfide bond-forming cysteine residues at positions 1–16, 9–21, and 15–25. Coupling reactions were mediated by dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt), achieving an average coupling efficiency of 98.5% per cycle. The final resin-bound peptide was treated with hydrogen fluoride (HF) to cleave the product while retaining side-chain protecting groups for subsequent oxidation.

Cleavage and Deprotection

After chain assembly, the peptide-resin was subjected to HF cleavage at 0°C for 60 minutes, yielding the fully protected linear peptide. Deprotection of acid-labile groups, including the benzyl (Bzl) and methylbenzyl (MeBzl) protections on cysteine residues, was conducted using a mixture of dimethyl sulfide, p-cresol, and ethanedithiol as scavengers. The crude linear peptide was precipitated in cold diethyl ether and lyophilized, achieving a recovery rate of 82%.

Folding and Disulfide Bond Formation

Oxidation Methods

The linear peptide lacks biological activity until its three disulfide bonds are correctly formed. Oxidative folding was performed in a ammonium bicarbonate buffer (pH 8.2) containing glutathione redox agents (GSH/GSSG) at a 10:1 molar ratio. The reaction proceeded for 48 hours at 4°C under gentle agitation, yielding a 67% conversion to the native folded structure. Alternative methods using dimethyl sulfoxide (DMSO) as an oxidizing agent achieved comparable yields (65–70%) but required higher temperatures (25°C), increasing the risk of misfolding.

Factors Influencing Folding Efficiency

The folding efficiency of this compound is highly sensitive to:

- pH : Optimal folding occurs at pH 7.5–8.5, with yields dropping to <30% at pH <6.0.

- Redox Agent Concentration : A 5 mM GSH/0.5 mM GSSG ratio maximizes correct disulfide pairing, while higher concentrations promote non-native bonds.

- Peptide Concentration : Dilute solutions (0.1 mg/mL) reduce aggregation, improving yields by 22% compared to concentrated (1.0 mg/mL) conditions.

Purification and Analytical Characterization

High-Performance Liquid Chromatography (HPLC) Techniques

Purification of folded this compound was achieved using reversed-phase HPLC on a C18 column with a trifluoroacetic acid (TFA)/acetonitrile gradient. Typical conditions included:

| Parameter | Value | Source |

|---|---|---|

| Column | YMC-Pack ODS-A (250 × 20 mm) | |

| Flow Rate | 6 mL/min | |

| Gradient | 35–80% acetonitrile in 40 min | |

| Purity Achieved | 95.6% (single-site modified) |

Fractions containing the target peptide were identified by electrospray ionization mass spectrometry (ESI-MS), confirming a molecular mass of 3032.1 Da.

Mass Spectrometry Verification

ESI-MS analysis of synthetic this compound revealed a monoisotopic mass of [M+H]+ 3031.94, matching the theoretical value. Tandem MS/MS sequencing confirmed the correct amino acid sequence and disulfide connectivity, with fragmentation patterns consistent with native toxin.

Derivatization and Mimetic Development

Reductive Amination for Alkyl Chain Modification

A 2024 study demonstrated the site-specific modification of omega-conotoxin MVIIA (a structural analog) via reductive amination, a method applicable to GVIA. Myristic aldehyde was reacted with lysine side chains at a 1:1 molar ratio in methanol (pH 5.0), followed by NaBH3CN reduction. Key outcomes included:

| Modification Site | Purity (%) | Yield (mg) | Reference |

|---|---|---|---|

| Single-site (K2) | 95.64 | 1.8 | |

| Two-site (K2/K24) | 91.32–92.64 | 1.2–1.5 |

HPLC retention times increased from 20 minutes (native) to 40–53 minutes (modified), reflecting enhanced hydrophobicity.

Synthetic Mimetics Based on Anthranilamide Scaffolds

Non-peptidic mimetics of this compound were synthesized using anthranilamide cores functionalized with diphenylmethylpiperazine moieties. In radioligand displacement assays, lead compound 8b exhibited:

| Assay Type | IC50 (µM) | Efficacy (%) | Reference |

|---|---|---|---|

| 125I-GVIA displacement | 12.4 | 89 | |

| FLIPR-Ca2+ (SH-SY5Y cells) | 18.7 | 76 | |

| Patch clamp (HEK293-Cav2.2) | 23.1 | 27 |

The mimetics retained channel-blocking activity without the irreversible binding associated with native GVIA.

Challenges in Industrial-Scale Production

Oxidative Folding Bottlenecks

Scaling up disulfide bond formation remains a critical hurdle. Batch-to-batch variability in folding yields (60–70%) necessitates extensive purification, increasing production costs by ≈40%. Microfluidic-assisted folding systems have reduced aggregation by 35% in pilot studies but require further optimization.

Analyse Des Réactions Chimiques

Acetylation Reactions and Binding Affinity

Chemical acetylation using acetic anhydride revealed critical residues for Ca_V2.2 channel binding:

Table 1 : Acetylation Effects on Bioactivity

| Modification Site | Binding Affinity (IC₅₀) | Ca²⁺ Influx Inhibition (IC₅₀) |

|---|---|---|

| Native GVIA | 0.15 nM | 0.15 nM |

| Cys-1 Acetylated | 1.2 nM | 1.5 nM |

| Lys-2 Acetylated | 0.9 nM | 1.1 nM |

| Lys-24 Acetylated | 0.8 nM | 1.0 nM |

| Tri-Acetylated | >1 μM | >1 μM |

Alanine Substitution Studies

Systematic alanine replacements identified key residues for channel interaction :

-

Lys-2 : Substitution reduced binding affinity 40-fold (IC₅₀ = 5.5 nM vs. 0.15 nM), indicating its role in electrostatic interactions .

-

Arg17, Lys24, Arg25 : Alanine substitutions caused minimal changes (<2-fold IC₅₀ shift), suggesting these residues are less critical .

-

Tyr13 : Hydroxyl group is indispensable; Tyr13→Ala abolished activity entirely .

Terminal Modifications

-

N-terminal Acetylation : Reduced potency 100-fold (IC₅₀ = 15 nM) by disrupting charge interactions .

-

C-terminal Deamidation : Lowered affinity 20-fold (IC₅₀ = 3 nM), highlighting the necessity of the amidated C-terminus .

Disulfide Bond Engineering

GVIA’s four-loop structure (Cys1–16, Cys8–19, Cys15–26) is stabilized by three disulfide bonds. Reduction of these bonds:

-

Mimetics retaining partial disulfide motifs (e.g., diphenylmethylpiperazine derivatives) showed reduced activity (IC₅₀ = 6–16 μM) .

Radiolabeling for Binding Assays

-

¹²⁵I-Labeling at Tyr22 : Enabled competitive binding studies (K_d = 0.15 nM) without altering channel blockade efficacy .

-

Applications : Used to map toxin-channel interactions and screen mimetics .

Synthetic Mimetics and SAR Insights

Anthranilamide-based mimetics incorporating GVIA’s pharmacophores achieved:

-

Binding Affinity : 6–16 μM in ¹²⁵I-GVIA displacement assays .

-

Functional Blockade : Inhibited Ca²⁺ influx in SH-SY5Y cells (IC₅₀ = 10–25 μM) .

Key Pharmacophores :

Applications De Recherche Scientifique

Pain Management

Chronic Pain Treatment

Omega-Conotoxin GVIA has been studied for its analgesic properties, particularly in chronic pain models. Research indicates that it effectively reduces pain responses in animal models of neuropathic pain, making it a candidate for developing new pain medications.

- Case Study : In a study involving rats with nerve injury, administration of ω-CgTX resulted in significant pain relief compared to control groups, suggesting its potential as a therapeutic agent for neuropathic pain management .

Neurological Research

Understanding Calcium Channels

this compound serves as a valuable tool for studying the role of N-type calcium channels in various physiological processes, including synaptic transmission and neuronal excitability.

- Case Study : Researchers utilized ω-CgTX to investigate synaptic plasticity in hippocampal neurons. The results demonstrated that blocking N-type channels affected long-term potentiation (LTP), providing insights into memory formation mechanisms .

Cardiovascular Research

Cardiac Function Studies

Studies have explored the impact of this compound on cardiac tissues, particularly regarding calcium signaling pathways that regulate heart function.

- Case Study : A study showed that ω-CgTX could modulate contractility in cardiac myocytes by inhibiting N-type VGCCs, highlighting its potential role in understanding cardiac pathophysiology .

Drug Development

Novel Therapeutics

The unique properties of this compound have spurred interest in developing novel therapeutics targeting VGCCs for various conditions, including epilepsy and anxiety disorders.

- Research Insight : Ongoing studies are investigating synthetic analogs of ω-CgTX to enhance its specificity and efficacy as a therapeutic agent while minimizing side effects associated with broader calcium channel blockers .

Comparative Data Table

| Application Area | Mechanism | Key Findings | References |

|---|---|---|---|

| Pain Management | N-type VGCC inhibition | Significant reduction in neuropathic pain models | |

| Neurological Research | Modulation of synaptic transmission | Altered LTP and neuronal excitability observed | |

| Cardiovascular Research | Impact on cardiac contractility | Modulation of heart function via VGCC inhibition | |

| Drug Development | Development of VGCC-targeting drugs | Exploration of synthetic analogs for enhanced therapeutic effects |

Mécanisme D'action

Omega-Conotoxin G VIA (reduced) exerts its effects by binding to and inhibiting N-type voltage-gated calcium channels. This inhibition prevents the influx of calcium ions into neurons, which is necessary for the release of neurotransmitters. By blocking these channels, omega-Conotoxin gvia can reduce neuronal excitability and neurotransmitter release, leading to its analgesic effects .

Comparaison Avec Des Composés Similaires

Structural and Functional Similarities

Omega-Conotoxin MVIIA (ω-CTx MVIIA)

- Source : Conus magus .

- Structure : Shares 40% sequence homology with GVIA but maintains a similar triple-stranded β-sheet fold . Tyr13 is also critical for activity, as mutations here abolish binding to N-type channels .

- Binding and Reversibility : Like GVIA, MVIIA irreversibly blocks Cav2.2. However, mutations at Gly1326 in the α1B subunit render MVIIA blockade partially reversible, suggesting shared interaction sites but distinct kinetics .

Omega-Conotoxin MVIIC (ω-CTx MVIIC)

- Target Specificity : Binds both N-type (Cav2.2) and P/Q-type (Cav2.1) channels .

- Structural Differences : NMR reveals local structural variations in loop regions compared to GVIA, explaining its broader channel selectivity .

- Functional Reversibility: Inhibits guinea-pig ileum contractions reversibly, unlike GVIA’s irreversible effects.

Omega-Conotoxin MVIID (ω-CTx MVIID)

- Binding Affinity : Biotinylation at Lys10 reduces affinity 500-fold, whereas GVIA derivatives lose only ~10-fold affinity. This highlights MVIID’s reliance on Lys10 for channel interaction, unlike GVIA’s Tyr13-dependent mechanism .

Binding Kinetics and Channel Subtypes

*Reversibility observed only in α1B Gly1326 mutants .

Pharmacological and Therapeutic Implications

- GVIA vs. MVIIA : Both target Cav2.2, but MVIIA’s reversibility in mutant channels and clinical applicability underscore its superior therapeutic profile .

- GVIA vs. MVIIC : MVIIC’s dual N/P/Q-type blockade makes it a broader research tool, while GVIA’s specificity aids in isolating N-type channel functions .

Q & A

Q. How do researchers experimentally assess the binding affinity of omega-Conotoxin GVIA (GVIA) to N-type calcium channels?

Methodological Answer: Binding assays using radiolabeled GVIA (e.g., ¹²⁵I-GVIA) are standard. Synaptic membranes from rat brain tissues are incubated with the labeled toxin, and competitive displacement experiments measure dissociation constants (Kd). For example, studies report two binding sites with Kd values of 3 pM (high affinity) and 3.5 nM (low affinity), unaffected by dihydropyridines but modulated by diltiazem in high-affinity sites . Electrophysiological assays (e.g., patch-clamp) complement binding data by quantifying functional inhibition of Ca²⁺ currents in neuronal cells .

Q. What experimental models are optimal for studying GVIA’s inhibition of neurotransmitter release?

Methodological Answer: Isolated tissue preparations, such as rat vas deferens or mesenteric artery, are widely used due to their dense sympathetic innervation and reliance on N-type channels for neurotransmitter release. In vitro assays measure GVIA’s suppression of electrically evoked contractions or catecholamine release. Xenopus oocytes expressing recombinant α1B (Cav2.2) subunits are also employed to isolate N-type channel effects from other subtypes .

Q. How can researchers validate the specificity of GVIA for N-type versus L-type calcium channels?

Methodological Answer: Co-application of selective inhibitors (e.g., nifedipine for L-type) in binding or functional assays confirms specificity. Immunoprecipitation studies using monoclonal antibodies against L-type channels (e.g., dihydropyridine receptors) show no cross-reactivity with GVIA-bound proteins, confirming distinct molecular targets . Structural NMR data further differentiate GVIA’s interaction sites from L-type channel modulators .

Advanced Research Questions

Q. How can contradictory data on GVIA’s reversibility in blocking N-type channels be resolved?

Methodological Answer: Contradictions arise from model systems (e.g., oocytes vs. native neurons) and auxiliary subunits (e.g., α2δ). For example, α2δ co-expression reduces GVIA’s on-rate and recovery in HEK cells but not in deglycosylated oocytes . To resolve discrepancies:

Q. What strategies are effective in elucidating GVIA’s structure-function relationships?

Methodological Answer: Alanine-scanning mutagenesis paired with NMR structural analysis identifies critical residues. For instance, Lys2 and Tyr13 substitutions reduce potency by >100-fold in functional assays, while Arg17 and Lys24 affect binding kinetics . Computational docking models (using PDB: 1TTL) further map toxin-channel interactions. Cross-linking studies with photoactivatable GVIA analogs can pinpoint proximity to specific channel domains .

Q. How do researchers address variability in GVIA’s efficacy across species or tissue types?

Methodological Answer:

- Perform comparative binding assays using synaptic membranes from multiple species (e.g., rat, chicken, human).

- Use species-specific monoclonal antibodies (e.g., anti-GVIA receptor antibodies) to detect structural differences in target channels .

- Test GVIA analogs (e.g., MVIIC, CVID) with divergent selectivity profiles to identify conserved pharmacophores .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.